![molecular formula C21H27N3O3S B2684655 2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-15-1](/img/structure/B2684655.png)
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core, along with the ethoxybenzamido and carboxamide substituents. These groups could potentially form hydrogen bonds and other interactions, influencing the compound’s behavior .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy, benzamido, and carboxamide groups could impact its solubility, polarity, and other properties .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Compound 1 has shown promise as an anti-cancer agent. In a study conducted on ovarian cancer cell lines (SK-OV-3 and OVCAR-3), it exhibited cytotoxic effects and induced apoptosis. Additionally, it led to metabolomic changes in these cells. Notably, treatment with Compound 1 reduced the percentage of cancer stem cells (CSCs) compared to non-treated cells .
Glycosphingolipid (GSL) Expression Modulation
GSLs play crucial roles in cell signaling, adhesion, and immune responses. Compound 1 has been investigated for its impact on GSL expression. Specifically, it affected both CSCs (CD49f+) and non-CSCs (CD49f−), suggesting potential therapeutic implications in cancer therapy .
Bacterial Wilt Control in Tomatoes
In a different context, researchers explored novel pyridine-3-carboxamide analogs to combat bacterial wilt caused by Ralstonia solanacearum in tomatoes. While not directly related to ovarian cancer, this highlights the versatility of pyridine-3-carboxamides in diverse applications .
Cytotoxic Activity Against Cancer Cell Lines
Compound 1 and related analogs have demonstrated cytotoxic activity against various cancer cell lines. For instance, they showed superior activity against breast cancer (MCF-7) and colon cancer (HCT-116) cells. These findings underscore their potential as anti-cancer agents .
Inhibition of Specific Enzymes
Further studies have investigated whether Compound 1 inhibits specific enzymes involved in cancer progression. Understanding its mechanism of action at the molecular level is crucial for targeted therapies .
Drug Design and Optimization
Researchers have used Compound 1 as a starting point for drug design and optimization. By modifying its structure, they aim to enhance its efficacy, reduce side effects, and improve bioavailability .
Eigenschaften
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-6-27-13-9-7-12(8-10-13)18(26)23-19-15(17(22)25)14-11-20(2,3)24-21(4,5)16(14)28-19/h7-10,24H,6,11H2,1-5H3,(H2,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHXAEVWXVRNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.